molecular formula C10H8ClNO B3054819 4-(3-Chloro-2-oxopropyl)benzonitrile CAS No. 62043-70-3

4-(3-Chloro-2-oxopropyl)benzonitrile

Cat. No.: B3054819
CAS No.: 62043-70-3
M. Wt: 193.63 g/mol
InChI Key: RYNNISQBGACCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-2-oxopropyl)benzonitrile is an organic compound with the molecular formula C₁₀H₈ClNO. It is characterized by the presence of a chloro group, a nitrile group, and a ketone group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-oxopropyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction proceeds as follows:

4-Cyanobenzaldehyde+Chloroacetyl chlorideThis compound\text{4-Cyanobenzaldehyde} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 4-Cyanobenzaldehyde+Chloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-(3-Aminopropyl)benzonitrile.

    Oxidation: Formation of 4-(3-Carboxypropyl)benzonitrile.

Scientific Research Applications

4-(3-Chloro-2-oxopropyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-oxopropyl)benzonitrile depends on its chemical structure and the specific reactions it undergoes. The chloro group can participate in nucleophilic substitution reactions, while the nitrile and ketone groups can undergo reduction and oxidation, respectively. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

    4-(2-Oxopropyl)benzonitrile: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-Chlorobenzonitrile: Lacks the ketone group, limiting its reactivity in oxidation and reduction reactions.

    4-(3-Chloro-2-oxopropyl)phenol: Contains a hydroxyl group instead of a nitrile group, altering its chemical properties and reactivity.

Uniqueness: 4-(3-Chloro-2-oxopropyl)benzonitrile is unique due to the presence of the chloro, nitrile, and ketone groups, which provide a versatile platform for various chemical reactions. This versatility makes it valuable in synthetic chemistry and scientific research.

Properties

IUPAC Name

4-(3-chloro-2-oxopropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNNISQBGACCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491783
Record name 4-(3-Chloro-2-oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62043-70-3
Record name 4-(3-Chloro-2-oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chloro-2-oxopropyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-2-oxopropyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-2-oxopropyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-2-oxopropyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-2-oxopropyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-2-oxopropyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-2-oxopropyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.